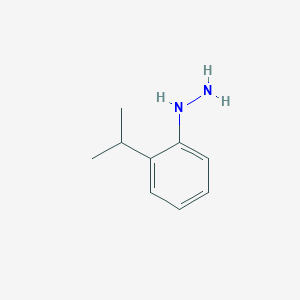

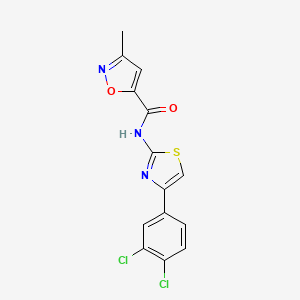

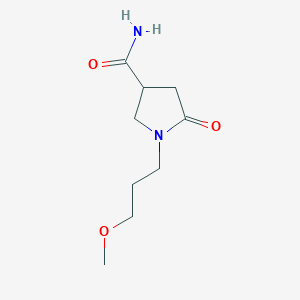

2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is the active form of Azilsartan medoxomil, which is used for the treatment of hypertension .

Molecular Structure Analysis

The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible . The specific molecular structure of “2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is not detailed in the retrieved papers.Chemical Reactions Analysis

The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures . Another study mentions an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” include a melting point of 151-153°C and a density of 1.272±0.06 g/cm3 . In IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A series of benzamide derivatives, including those with oxadiazole rings, were synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher potency than the reference drug, etoposide (Ravinaik et al., 2021). This highlights the potential of oxadiazole derivatives in anticancer drug development.

Antidiabetic Screening

N-substituted dihydropyrimidine derivatives, including those related to the 1,3,4-oxadiazole moiety, were synthesized and assessed for their antidiabetic activity via in vitro α-amylase inhibition assays. The study provided insights into the potential of these compounds as antidiabetic agents (Lalpara et al., 2021).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including those with oxadiazole groups, indicated good to moderate antimicrobial activities against various test microorganisms. This suggests the utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Structural and Material Science

The crystal structure of compounds containing the oxadiazole moiety has been determined, providing valuable information for the design of materials and drugs. For example, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate was detailed, including its interactions and conformations, offering insights into its potential applications in material science (Li et al., 2015).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Some compounds showed significant activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Eigenschaften

IUPAC Name |

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-18-11-7-5-4-6-10(11)13(17)14-8-12-15-9(2)16-19-12/h4-7H,3,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOHSSAKZIPDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea](/img/structure/B2662870.png)

![3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662872.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2662876.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2662881.png)